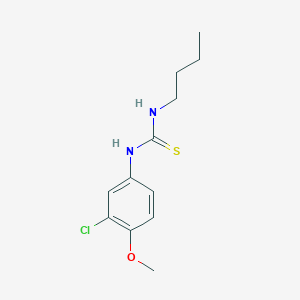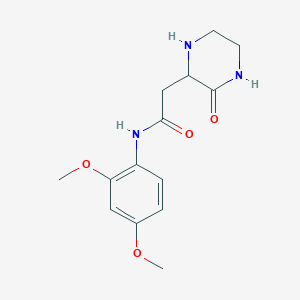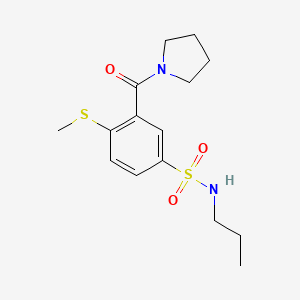![molecular formula C14H14ClNO2S B4848013 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.
Mécanisme D'action
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. NAE is essential for the activation of the cullin-RING ubiquitin ligases (CRLs), which play a crucial role in regulating cell proliferation, differentiation, and survival. The inhibition of NAE by this compound leads to the accumulation of CRL substrates and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of CRL substrates. The accumulation of CRL substrates leads to the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit DNA replication and repair, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 in cellular processes. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. This compound is a highly reactive compound and requires careful handling to prevent degradation. In addition, this compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
For 5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers to predict patient response, and the investigation of combination therapies with other anticancer agents. In addition, this compound has potential applications in other diseases, such as viral infections and neurodegenerative disorders, which warrant further investigation.
Applications De Recherche Scientifique
5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer.
Propriétés
IUPAC Name |
5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCGPBLRVEGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4847935.png)



![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)

![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)

![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)